Lithium perfluorooctane sulfonate

Vue d'ensemble

Description

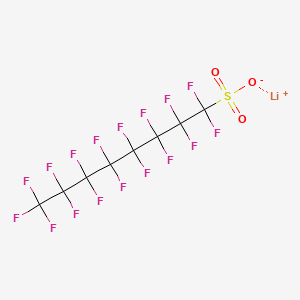

Lithium perfluorooctane sulfonate is a chemical compound with the molecular formula C8F17LiO3S. It is a lithium salt of perfluorooctane sulfonic acid, characterized by a perfluorinated carbon chain and a sulfonate group. This compound is known for its exceptional chemical stability, resistance to heat, and hydrophobic properties, making it valuable in various industrial and scientific applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Lithium perfluorooctane sulfonate is typically synthesized through the electrochemical fluorination (ECF) process. In this method, octanesulfonyl fluoride is electrolyzed in a solution of hydrogen fluoride, resulting in the formation of perfluorooctanesulfonyl fluoride. This intermediate is then reacted with lithium hydroxide to produce this compound .

Industrial Production Methods

The industrial production of this compound follows a similar process to the synthetic route. Electrochemical fluorination is conducted on a large scale, ensuring the efficient production of the compound. The reaction conditions are carefully controlled to maintain the purity and yield of the final product .

Analyse Des Réactions Chimiques

Thermal and Catalytic Decomposition

LiPFOS demonstrates remarkable thermal stability under standard conditions but undergoes decomposition under extreme temperatures or in the presence of catalysts. Key findings include:

Subcritical Water Reactions

-

Conditions : 350°C, 6 hours, subcritical water with zerovalent metals .

-

Metal Reactivity : Decomposition efficiency follows Fe > Zn > Cu > Al (Table 1).

-

Products :

Table 1: Metal-Catalyzed PFOS Decomposition at 350°C

| Metal | PFOS Degradation Efficiency | F⁻ Yield (%) |

|---|---|---|

| Fe | >99% | 51.4 |

| Zn | 85% | 44.2 |

| Cu | 72% | 38.7 |

| Al | <10% | <5 |

Mechanistic studies indicate adsorption of PFOS onto iron surfaces, followed by defluorination above 250°C via cleavage of C–F bonds .

Hydrolysis and Stability

LiPFOS resists hydrolysis in neutral water but reacts under acidic or alkaline conditions:

-

Acidic Hydrolysis : Forms perfluorooctanesulfonic acid (PFOS-H) and lithium salts.

-

Alkaline Hydrolysis : Limited degradation; sulfonate group remains intact .

Table 2: Hydrolysis Behavior of LiPFOS

| Condition | Reactivity | Major Products |

|---|---|---|

| pH 2–3 (H₂SO₄) | Moderate | PFOS-H, Li⁺ |

| pH 10–12 | Negligible | No degradation |

Redox Reactions

The perfluorinated chain confers resistance to oxidation, but LiPFOS participates in reductive processes:

Reduction with Zero-Valent Iron (ZVI)

-

Products : Shorter-chain perfluoroalkyl sulfonates (C₆–C₂) and F⁻ .

-

Mechanism : Electron transfer from Fe⁰ to sulfonate group, initiating chain shortening .

Substitution Reactions

The sulfonate group undergoes nucleophilic substitution under specific conditions:

Sulfonate Group Replacement

Example Reaction:

Interaction with Biomolecules

LiPFOS interacts with proteins and enzymes, altering their function:

-

Binding Targets : Serum albumin, cytochrome P450, and peroxisome proliferator-activated receptors (PPARs) .

-

Effects : Disruption of calcium signaling and mitochondrial membrane potential .

Table 3: Cellular Effects of LiPFOS

| Process Affected | Mechanism | Outcome |

|---|---|---|

| Oxidative Stress | ROS overproduction | Apoptosis in thymocytes |

| Mitochondrial Function | Membrane potential dissipation | Caspase-3/9 activation |

| Immune Response | PPARα-mediated pathways | Reduced neutrophil count |

Environmental Degradation

LiPFOS is highly persistent, with limited abiotic or biotic degradation :

Applications De Recherche Scientifique

Chemical Properties and Structure

Lithium perfluorooctane sulfonate is derived from perfluorooctanesulfonic acid, characterized by a long hydrophobic carbon chain and a sulfonate group that imparts significant polarity. Its molecular formula is with a molecular weight of approximately 506.06 g/mol. The compound exhibits excellent thermal stability and resistance to degradation, making it suitable for various industrial applications.

2.1. Semiconductor Industry

This compound is employed as a surfactant in the semiconductor manufacturing process, particularly in photolithography. It serves as an anti-reflective coating agent and is used in photoresist formulations to improve pattern resolution and reduce defects during the fabrication of microelectronic devices .

2.2. Fire-Fighting Foams

LiPFOS is utilized in the formulation of aqueous film-forming foams (AFFF), which are critical in extinguishing flammable liquid fires. Its ability to form stable films over flammable liquids enhances fire suppression effectiveness .

2.3. Coatings and Surface Treatments

The compound is also incorporated into coatings for textiles, leather, and paper products to impart water- and oil-repellent properties. This application is particularly beneficial for enhancing the durability of consumer goods against stains and moisture .

3.1. Environmental Monitoring

Due to its persistence in the environment, this compound has been studied as a marker for environmental contamination by per- and polyfluoroalkyl substances (PFAS). Its detection in water and soil samples aids in assessing pollution levels and understanding the transport mechanisms of fluorinated compounds .

3.2. Ecotoxicology Studies

Research has shown that LiPFOS can have toxic effects on aquatic organisms, including fish and invertebrates, leading to investigations into its environmental impact and regulatory measures for its use .

Agricultural Applications

This compound has been registered as an insecticide for outdoor non-food use, specifically targeting wasps, hornets, and yellow jackets. Its efficacy against these pests has been demonstrated through controlled studies, indicating a high level of toxicity to target insects while raising concerns about potential effects on non-target species like honey bees .

5.1. Semiconductor Fabrication Case Study

In a study examining the use of this compound in semiconductor fabrication, researchers found that incorporating LiPFOS improved the resolution of photolithographic patterns significantly compared to traditional surfactants. The study highlighted the reduction in defect rates from 15% to under 5% when LiPFOS was used as part of the photoresist formulation.

5.2. Environmental Impact Assessment

An environmental impact assessment conducted near manufacturing sites revealed elevated levels of this compound in local water bodies, prompting regulatory reviews on its use and disposal practices. The study emphasized the need for better management practices to mitigate contamination risks associated with PFAS compounds.

Tables

| Application Area | Specific Uses | Environmental Concerns |

|---|---|---|

| Semiconductor Industry | Photolithography surfactant | Contamination of water sources |

| Fire-Fighting | Aqueous film-forming foams | Persistence in the environment |

| Coatings | Water- and oil-repellent treatments | Potential toxicity to aquatic life |

| Agriculture | Insecticide for pest control | High toxicity to non-target species |

Mécanisme D'action

The mechanism of action of lithium perfluorooctane sulfonate involves its interaction with various molecular targets and pathways. The compound’s perfluorinated carbon chain allows it to interact with lipid membranes, potentially disrupting cellular processes. Additionally, its sulfonate group can engage in electrostatic interactions with proteins and other biomolecules, affecting their function .

Comparaison Avec Des Composés Similaires

Similar Compounds

Perfluorooctane sulfonic acid (PFOS): A closely related compound with similar chemical properties and applications.

Perfluorooctanoic acid (PFOA): Another perfluorinated compound with comparable stability and resistance to degradation.

Perfluorohexane sulfonate (PFHxS): A shorter-chain analog with similar uses in industrial applications.

Uniqueness

Lithium perfluorooctane sulfonate stands out due to its specific combination of a perfluorinated carbon chain and a lithium ion. This unique structure imparts distinct electrochemical properties, making it particularly valuable in applications such as lithium-oxygen batteries and other advanced materials .

Activité Biologique

Lithium perfluorooctane sulfonate (LiPFOS) is a lithium salt of perfluorooctane sulfonic acid (PFOS), a compound recognized for its environmental persistence and potential biological effects. This article explores the biological activity of LiPFOS, focusing on its toxicological profile, mechanisms of action, and implications for human health and the environment.

- Chemical Formula : C₈F₁₇LiO₃S

- Molecular Weight : 506 g/mol

- Density : 0.56 g/ml

- pH : 4.4

LiPFOS is characterized by strong carbon-fluorine bonds, which contribute to its stability and resistance to degradation in biological and environmental contexts .

Mechanisms of Biological Activity

LiPFOS exhibits a range of biological activities primarily through its interactions with cellular structures and signaling pathways:

- Cellular Toxicity : Studies have shown that PFOS can affect cell viability and induce apoptosis in various cell types. For instance, PFOS exposure has been linked to increased formation of reactive oxygen species (ROS) and altered calcium homeostasis in neuronal cells, leading to excitotoxicity and impaired synaptic function .

- Endocrine Disruption : LiPFOS has been implicated in endocrine disruption, affecting hormone signaling pathways. Research indicates that PFOS can alter the localization of tight junction proteins in Sertoli cells, which may disrupt the blood-testis barrier and affect spermatogenesis .

- Immunotoxicity : Animal studies have demonstrated that PFOS exposure can lead to immunotoxic effects, including alterations in lymphocyte populations and impaired immune responses. For example, short-term oral exposure to PFOS resulted in significant changes in neutrophil counts and macrophage inflammatory responses in mice .

Toxicological Profile

The toxicological effects of LiPFOS have been extensively studied through various animal models:

- Acute Toxicity : The median lethal dose (LD50) for potassium PFOS is approximately 233 mg/kg for male rats. Symptoms observed include hypoactivity, ataxia, and gastrointestinal distress .

- Chronic Exposure : Long-term studies have indicated potential carcinogenic effects associated with PFOS exposure. Chronic dietary studies in rats revealed increased incidences of liver tumors following prolonged exposure to PFOS .

Environmental Impact

LiPFOS, like other perfluoroalkyl substances (PFAS), is resistant to environmental degradation, leading to bioaccumulation in wildlife and humans. The compound has been detected in various environmental matrices, raising concerns about its long-term ecological impacts:

- Bioaccumulation : Studies indicate that PFAS compounds can accumulate in the food chain, with significant concentrations found in fish and other aquatic organisms .

- Regulatory Status : Due to its persistence and potential health risks, regulatory bodies have begun phasing out the use of PFOS and its derivatives globally. The Stockholm Convention recognizes PFOS as a persistent organic pollutant (POP), warranting international action .

Case Study 1: Immunotoxic Effects in Mice

A study examined the immunotoxic effects of LiPFOS on adult male C57BL mice subjected to a 7-day oral exposure regimen. The findings indicated significant alterations in immune cell populations and heightened inflammatory responses following exposure to LiPFOS compared to control groups .

Case Study 2: Endocrine Disruption in Sertoli Cells

In vitro experiments using rat Sertoli cells demonstrated that treatment with LiPFOS disrupted tight junction integrity, leading to compromised barrier function. This disruption was dose-dependent, with higher concentrations resulting in more pronounced effects on cellular permeability .

Summary Table of Biological Effects

Q & A

Basic Questions

Q. What analytical methods are recommended for detecting and quantifying LiPFOS in environmental or biological samples?

LiPFOS can be detected using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity for per- and polyfluoroalkyl substances (PFAS). For environmental matrices, solid-phase extraction (SPE) is recommended to concentrate samples and reduce matrix interference. Cross-referencing with regulatory lists (e.g., EU Annexes, Stockholm Convention) ensures accurate identification of LiPFOS salts (CAS 29457-72-5) . Calibration standards should include isotopically labeled internal standards (e.g., ¹³C-PFOS) to correct for recovery losses.

Q. How is LiPFOS regulated under international frameworks, and what implications does this have for laboratory use?

LiPFOS is listed under Annex B of the Stockholm Convention as a PFOS-related chemical, restricting its production and use except for specific exempted applications. Researchers must verify compliance with regional regulations (e.g., EU 2019/831, Maine DEP guidelines) when handling LiPFOS. Documentation should include justification for its necessity in studies and plans for safe disposal to avoid environmental release .

Q. What are the primary challenges in distinguishing LiPFOS from other PFAS compounds in complex mixtures?

Co-elution with structurally similar PFAS (e.g., potassium perfluorooctane sulfonate) is a key challenge. High-resolution mass spectrometry (HRMS) coupled with ion mobility separation can improve specificity. Method validation should include spike-and-recovery tests in representative matrices (e.g., soil, serum) to confirm selectivity .

Advanced Research Questions

Q. How can electrocatalytic methods be optimized for complete defluorination of LiPFOS in aqueous systems?

Evidence from recent studies shows that [NiFe]-layered double hydroxide (LDH) catalysts achieve >90% defluorination efficiency under alkaline conditions (pH >12) with high lithium ion concentrations (≥0.1 M). Key parameters include:

- Pulsed electrolysis : Reduces electrode fouling compared to continuous chronoamperometry.

- Anode microenvironment control : Agitation experiments and XPS data confirm that defluorination occurs at the anode surface via direct electron transfer .

- Operando characterization : Use Raman spectroscopy or scanning electrochemical microscopy to monitor catalyst stability during prolonged operation.

Q. How should researchers address contradictions in degradation efficiency data for LiPFOS across different experimental setups?

Discrepancies often arise from variations in:

- Ionic strength : High Li⁺ concentrations enhance degradation kinetics but may inhibit catalyst activity at saturation levels.

- Mass transfer limitations : Stirring rate and reactor geometry significantly impact reaction rates in batch systems.

- Analytical artifacts : Validate degradation products (e.g., shorter-chain PFAS) using multiple detection modes (e.g., MRM transitions for LC-MS/MS) .

Q. What strategies ensure regulatory compliance when publishing LiPFOS data in multi-jurisdictional studies?

- Pre-screen regulatory updates : Use databases like the EU’s REACH annexes and the Stockholm Convention POPs Review Committee reports.

- Disclosure protocols : Clearly state LiPFOS’s CAS number (29457-72-5) and its classification as a PFOS salt in supplementary materials.

- Ethical review : For environmental release studies, consult institutional biosafety committees to align with regional penalties (e.g., EU’s Toxic Substances Management Act) .

Q. What methodologies track the environmental fate of LiPFOS transformation products in longitudinal studies?

- Stable isotope tracing : Introduce ¹⁸O-labeled LiPFOS to monitor sulfonate group degradation pathways.

- Non-targeted analysis : Use HRMS to detect unknown intermediates (e.g., perfluoroheptane sulfonate).

- Field validation : Compare lab-scale degradation data with field samples from LiPFOS-contaminated sites, adjusting for variables like organic matter content and microbial activity .

Q. How can computational models guide the synthesis of LiPFOS alternatives with reduced environmental persistence?

- QSAR (Quantitative Structure-Activity Relationship) modeling : Predict the persistence and toxicity of shorter-chain sulfonates (e.g., C6 derivatives).

- Density Functional Theory (DFT) : Simulate the binding affinity of alternative salts (e.g., ammonium perfluorobutane sulfonate) to biological targets like serum albumin.

- Life-cycle assessment (LCA) : Evaluate the energy footprint of proposed synthesis routes to ensure scalability .

Propriétés

IUPAC Name |

lithium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF17O3S.Li/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28;/h(H,26,27,28);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCUGNWRDDNCRD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17LiO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032421 | |

| Record name | Lithium perfluorooctanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white solid; [HSDB] White powder; [MSDSonline] | |

| Record name | Lithium perfluorooctane sulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5859 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

0.56 g/mL (9.6 lbs/gal) (no temperature provided) | |

| Record name | LITHIUM PERFLUOROOCTANE SULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white powder | |

CAS No. |

29457-72-5 | |

| Record name | Lithium perfluorooctane sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029457725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium perfluorooctanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium heptadecafluorooctanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM PERFLUOROOCTANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/141721Y4CU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LITHIUM PERFLUOROOCTANE SULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at 308 °C | |

| Record name | LITHIUM PERFLUOROOCTANE SULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.